molecular formula C10H7NO3 B1584761 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid CAS No. 7509-13-9

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Cat. No. B1584761
M. Wt: 189.17 g/mol
InChI Key: KYWCUACNBIYDNL-UHFFFAOYSA-N
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Patent
US04036964

Procedure details

Isocoumarin -3- carboxylic acid (1.40g.) was added to a solution of ammonia (d. 0.88, 10ml.) in ethanol (40ml.) at 0° and allowed to stand for 24 hours. After removal of solvent in vacuo, 6N hydrochloric acid (70ml.) was added and allowed to stand for 1 hour at 0°. Filtration gave the product as a white solid, mp. 327°-330° (lit mp. 326°-8°), (Found: C, 62.91; H, 3.69; N, 7.46. C10H7NO3 requires C, 63.49; H, 3.73; N, 7.40).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]([OH:14])=[O:13])O1)=[O:2].[NH3:15]>C(O)C>[C:1]1([C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]([OH:14])=[O:13])[NH:15]1)=[O:2]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C1(=O)OC(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of solvent in vacuo, 6N hydrochloric acid (70ml.)
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
to stand for 1 hour at 0°
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=O)NC(=CC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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